![molecular formula C13H13NO2 B12893277 (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde is a complex organic compound that features a cyclopropane ring attached to a benzo[d]oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable benzo[d]oxazole derivative, followed by functional group transformations to introduce the aldehyde functionality.
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved using a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst such as rhodium or copper.
Functional Group Transformation: After the cyclopropane ring is formed, the next step is to introduce the aldehyde group. This can be done through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarboxylic acid.
Reduction: (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanemethanol.
Substitution: Various substituted benzo[d]oxazole derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies involving molecular docking and biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-2-(2-Methylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- (1R,2R)-2-(2-Propylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- (1R,2R)-2-(2-Butylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
Uniqueness
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde is unique due to the presence of the ethyl group on the benzo[d]oxazole moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(1R,2R)-2-(2-ethyl-1,3-benzoxazol-7-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-2-12-14-11-5-3-4-9(13(11)16-12)10-6-8(10)7-15/h3-5,7-8,10H,2,6H2,1H3/t8-,10+/m0/s1 |
Clave InChI |
FSWXBZYQKSGJHJ-WCBMZHEXSA-N |
SMILES isomérico |
CCC1=NC2=CC=CC(=C2O1)[C@@H]3C[C@H]3C=O |
SMILES canónico |
CCC1=NC2=CC=CC(=C2O1)C3CC3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)


![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
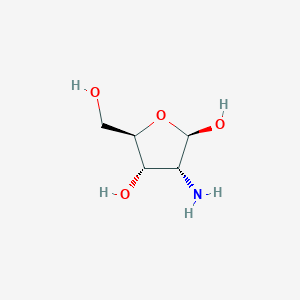
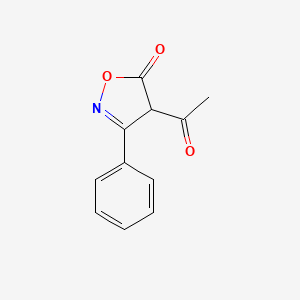
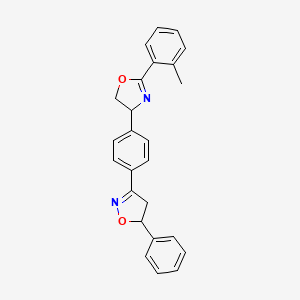
![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
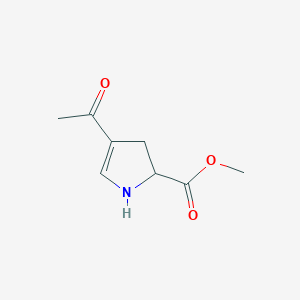
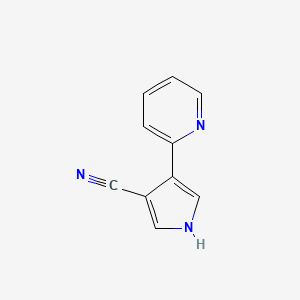
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
